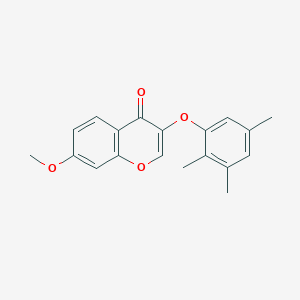
cyclohexyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Cyclohexyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound of significant interest due to its unique structure and properties. The compound's synthesis and various analyses have been explored in different studies.
Synthesis Analysis
The synthesis of related cyclohexyl compounds involves several steps including the preparation of acetal-protected acids, allylation, protection of carbonyl groups, oxidation, and cyclization reactions (Juma et al., 2009).
Molecular Structure Analysis
The molecular structure of cyclohexyl-related compounds has been explored using various techniques. For instance, the crystal structure of a similar compound, 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, was investigated using X-ray crystallography (Mantelingu et al., 2007).
Chemical Reactions and Properties
Cyclohexyl compounds undergo a variety of chemical reactions. For example, they are involved in multicomponent reactions and catalytic processes, as seen in the synthesis of related cyclohexyl derivatives (Anary‐Abbasinejad & Anaraki-Ardakani, 2009).
Physical Properties Analysis
The physical properties of cyclohexyl compounds, such as their crystallization behaviors and conformational isomerism, have been studied. For example, the conformational analysis of cis-cyclohexane-1,3-diol, a related compound, was conducted to understand its equilibrium in various solvents (Abraham et al., 1993).
Eigenschaften
IUPAC Name |
cyclohexyl 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-14(21-11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)16(17)20/h4-5,8-9,11H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYFKONEMKXXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohexyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate](/img/structure/B5638352.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-7-methoxychromane-3-carboxamide](/img/structure/B5638369.png)

![3-methyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5638377.png)
![1-(4-isopropylphenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5638387.png)
![N-[1-(2-thienylmethyl)piperidin-4-yl]chromane-3-carboxamide](/img/structure/B5638393.png)
![(1S*,5R*)-6-methyl-3-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5638400.png)
![(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5638410.png)
![N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-4-(1,3-oxazol-5-yl)benzamide](/img/structure/B5638413.png)
![(1R*,5R*)-6-[(2,5-dimethylphenyl)acetyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5638436.png)
![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-{[2-(methylthio)pyridin-3-yl]carbonyl}octahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5638444.png)
![((3R*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5638448.png)

![N-{[4'-(piperidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5638463.png)